molecular formula C8H11Cl3N2O B6179422 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride CAS No. 2624138-63-0

6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride

Cat. No.: B6179422
CAS No.: 2624138-63-0
M. Wt: 257.5
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Description

6-Chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride is a chemical compound with significant potential in scientific research and industrial applications. This compound is characterized by its unique structure, which includes a pyrido[3,2-f][1,4]oxazepine core with a chlorine atom at the 6th position and dihydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride typically involves multiple steps, starting with the construction of the pyrido[3,2-f][1,4]oxazepine core. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as amines and halides, under controlled conditions.

  • Cyclization Reactions: Cyclization steps are crucial to form the pyrido[3,2-f][1,4]oxazepine ring system. This can be achieved using cyclization agents and specific reaction conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

  • Substitution: Alkyl halides, amines, and polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may exhibit different biological activities.

  • Substitution Products: Substituted derivatives with different functional groups, potentially altering the compound's properties.

Scientific Research Applications

6-Chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

6-Chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride is unique due to its specific structural features and biological activities. Similar compounds include:

  • 6-chloro-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine dihydrochloride: Similar core structure but different substitution pattern.

  • 6-chloro-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride: Different core structure with a methoxyphenyl group.

These compounds may exhibit different biological activities and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

2624138-63-0

Molecular Formula

C8H11Cl3N2O

Molecular Weight

257.5

Purity

95

Origin of Product

United States

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